molecular formula C23H21N3O B2384993 N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-3-phenylpropanamide CAS No. 833441-59-1

N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-3-phenylpropanamide

Cat. No. B2384993
CAS RN: 833441-59-1
M. Wt: 355.441
InChI Key: QTQVZIVJJKCTJC-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . This class of compounds has also been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .


Synthesis Analysis

A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed . The important features of this method are that it is reasonably fast, very clean, high yielding, simple workup and environmentally benign .


Molecular Structure Analysis

Imidazo[1,2-a]pyridines are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring . Imidazole is a 5-membered ring consisting of three carbon atoms, and two nitrogen centers at the 1- and 3-positions .


Chemical Reactions Analysis

The typical procedure for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . These compounds were also synthesized by using solid support catalysts such as Al2O3, and TiCl4 .

Scientific Research Applications

Antitubercular Agents

Tuberculosis (TB) remains a global health challenge, and novel antitubercular agents are urgently needed. Researchers have explored imidazo[1,2-a]pyridine derivatives for their antimycobacterial activity. Notably, N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-3-phenylpropanamide has demonstrated promising results against Mycobacterium tuberculosis (Mtb) in vitro . Its potential as an antitubercular drug warrants further investigation.

Anticancer Properties

Imidazo[1,2-a]pyridines have drawn attention as potential anticancer agents. Some derivatives exhibit cytotoxic effects against cancer cell lines. Although specific studies on N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-3-phenylpropanamide are limited, its structural features suggest it could be explored for its antiproliferative activity .

Future Directions

The development of more efficient methods for the synthesis of imidazo[1,2-a]pyridines, particularly considering today’s environmental concerns combined with economic aspects, is necessary . Microwave assisted organic reactions using dry media have attracted much interest because of the simplicity in operation, greater selectivity and rapid synthesis of a variety of heterocyclic compounds .

properties

IUPAC Name

N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-3-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O/c1-17-7-6-14-26-16-21(25-23(17)26)19-10-5-11-20(15-19)24-22(27)13-12-18-8-3-2-4-9-18/h2-11,14-16H,12-13H2,1H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTQVZIVJJKCTJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)C3=CC(=CC=C3)NC(=O)CCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-3-phenylpropanamide

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